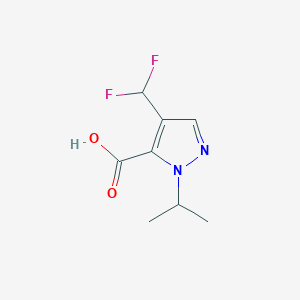

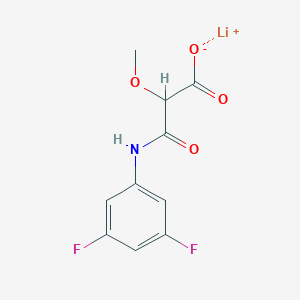

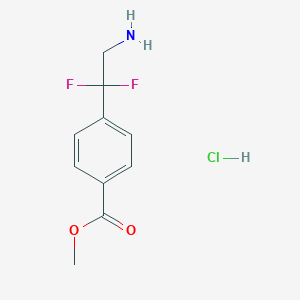

![molecular formula C21H22N2O3 B2699004 N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-(3-methylphenyl)acetamide CAS No. 851406-27-4](/img/structure/B2699004.png)

N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-(3-methylphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-(3-methylphenyl)acetamide, also known as MEAQ, is a compound that has gained interest in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. MEAQ belongs to the family of quinoline derivatives, which have been extensively studied for their diverse biological activities.

Scientific Research Applications

Molecular Interaction and Coordination

The structural flexibility and molecular interactions of similar amide derivatives have been investigated to understand their coordination behaviors. For example, amide derivatives demonstrate diverse spatial orientations affecting anion coordination, which could imply potential applications in molecular recognition and sensor development. These interactions are primarily facilitated by weak C–H⋯π and C–H⋯O interactions, leading to varied geometrical structures such as channel-like configurations in crystalline states (Kalita, D., & Baruah, J. (2010)).

Crystallography and Material Science

The crystal structures of quinoline derivatives, including various salts and co-crystals, have been extensively studied to reveal insights into molecular packing, hydrogen bonding, and other non-covalent interactions. These findings not only enrich the fundamental understanding of crystalline material behavior but also suggest applications in designing new materials with specific physical or chemical properties. The formation of co-crystals with aromatic diols, for instance, demonstrates the ability to engineer materials with tailored features, which is crucial for pharmaceutical formulations and material science applications (Karmakar, A., Kalita, D., & Baruah, J. (2009)).

Synthetic Chemistry and Catalysis

Amide-containing quinoline derivatives have been utilized as key intermediates in synthetic chemistry, particularly in the preparation of complex organic molecules. Their reactivity and interaction with various chemical reagents under different conditions highlight their versatility in organic synthesis. For example, the synthesis of complex molecules from simple quinoline derivatives underscores the potential of these compounds in facilitating diverse chemical transformations, which is fundamental to drug discovery and the development of various organic materials (Jiang, X., Zhang, Q., et al. (2011)).

Fluorescence and Sensing Applications

Quinoline derivatives exhibit fluorescence properties that can be exploited in sensor development, particularly for the detection of metal ions and organic compounds. The modulation of fluorescence upon interaction with specific analytes makes these compounds suitable candidates for designing chemosensors. Their ability to form complexes with metals and undergo fluorescence quenching or enhancement in the presence of specific analytes suggests potential applications in environmental monitoring, biological imaging, and diagnostics (Karmakar, A., & Baruah, J. (2008)).

properties

IUPAC Name |

N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-(3-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O3/c1-14-4-3-5-15(10-14)11-20(24)22-9-8-17-12-16-6-7-18(26-2)13-19(16)23-21(17)25/h3-7,10,12-13H,8-9,11H2,1-2H3,(H,22,24)(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYTXEBKMQHXIFE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(=O)NCCC2=CC3=C(C=C(C=C3)OC)NC2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

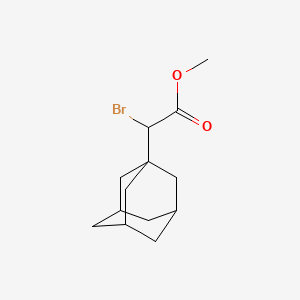

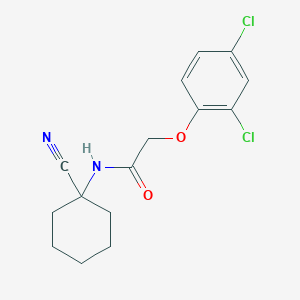

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-fluorobenzamide](/img/structure/B2698925.png)

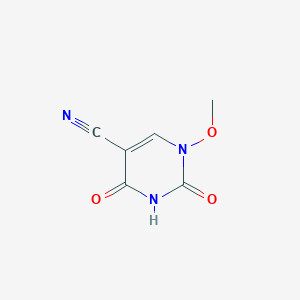

![4-((1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one](/img/structure/B2698936.png)

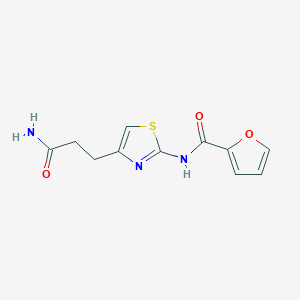

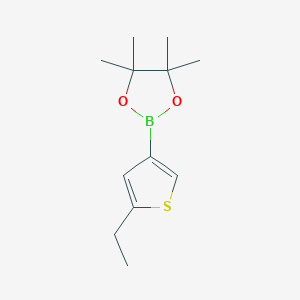

![2-[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)azetidin-3-yl]-6-(2-methoxyphenyl)pyridazin-3-one](/img/structure/B2698942.png)